molecular formula C14H10N2O4S B460550 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 625376-15-0

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No. B460550
CAS RN: 625376-15-0
M. Wt: 302.31g/mol
InChI Key: AWTDKQKZCHBNLU-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as aminoglycosides . These are molecules or a portion of a molecule composed of amino-modified sugars.


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH 2 –homologation .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyran ring, which is an unsaturated six-membered ring containing one oxygen atom . The position of one sp3 hybridized carbon is determined by adding H in its name .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of alkyl boronic esters . This process is not well developed but has been reported in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined experimentally . Infrared spectroscopy can provide information about functional groups present in the molecule .

Scientific Research Applications

Synthetic Chemistry

Pyran derivatives, such as the one , have been the focus of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . They are often synthesized via a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .

Biological and Pharmaceutical Properties

Pyran derivatives have been found to possess a wide range of biological and pharmaceutical properties, including anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties . This makes them valuable in the development of new drugs and treatments.

Nanocatalysis

The compound could potentially be used in nanocatalysis. For instance, a synthesized nanocomposite was employed for catalyzing a one-pot multicomponent reaction of substituted benzaldehydes, malononitrile, and 1,3-dicarbonyl compounds to afford tetrahydro-4H-chromene derivatives .

Protodeboronation

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This could potentially be applied to the compound .

Thiophene Derivatives

The compound contains a thiophene ring, which is a common feature in many pharmaceuticals. For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . This suggests potential applications in pharmaceutical synthesis.

Voltage-Gated Sodium Channel Blocker

Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . Given the structural similarities, the compound could potentially have similar applications.

properties

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-thiophen-2-yl-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c15-5-8-11(10-2-1-3-21-10)13-12(20-14(8)16)9(18)4-7(6-17)19-13/h1-4,11,17H,6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTDKQKZCHBNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

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